N-(4-aminophenyl)-N-methylbenzamide
Overview
Description
N-(4-aminophenyl)-N-methylbenzamide is a chemical compound with the molecular formula C13H13N3O . It is a solid substance and has a molecular weight of 227.27 .
Physical And Chemical Properties Analysis
N-(4-aminophenyl)-N-methylbenzamide is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Anticonvulsant Properties
N-(4-aminophenyl)-N-methylbenzamide and related compounds exhibit significant anticonvulsant activities. For instance, a study by Clark et al. (1984) demonstrated the efficacy of various 4-aminobenzamides in mitigating seizures induced by electroshock and pentylenetetrazole in mice. Among these, 4-amino-N-amylbenzamide showed potent activity against maximal electroshock seizures, indicating the potential of these compounds in anticonvulsant applications (Clark et al., 1984).
Metabolic Conversion
Ross et al. (1983) explored the metabolic conversion of N-methylbenzamides to N-hydroxymethyl compounds. The study revealed that N-(hydroxymethyl)-benzamide is a major metabolite of N-methylbenzamide, suggesting significant biochemical interactions and transformations of these compounds in biological systems (Ross et al., 1983).
Pharmaceutical Applications
In the pharmaceutical domain, 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, a structurally related compound, has been identified for its potential in treating disorders like asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
Antioxidant and Free Radical Scavenging Activity
Research by Jovanović et al. (2020) highlighted the antioxidant properties of amino-substituted benzamide derivatives, including N-(4-aminophenyl)-N-methylbenzamide. These compounds exhibit potential as powerful antioxidants by scavenging free radicals, which is crucial in managing oxidative stress-related diseases (Jovanović et al., 2020).
Antibacterial Properties
The antibacterial efficacy of N-(4-aminophenyl)-N-methylbenzamide derivatives has been studied by Ravichandiran et al. (2015). They synthesized a series of derivatives and evaluated their effectiveness against bacterial infections, demonstrating the potential use of these compounds in antibacterial treatments (Ravichandiran et al., 2015).
Material Science Applications
Butt et al. (2005) explored the synthesis of novel aromatic polyimides using derivatives of N-(4-aminophenyl)-N-methylbenzamide. This research indicates the utility of these compounds in the development of new materials with potential applications in various industries (Butt et al., 2005).
properties
IUPAC Name |
N-(4-aminophenyl)-N-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-16(13-9-7-12(15)8-10-13)14(17)11-5-3-2-4-6-11/h2-10H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFKTPBFSICAJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395985 | |
Record name | N-(4-aminophenyl)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63721-85-7 | |
Record name | N-(4-aminophenyl)-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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